molecular formula C12H16N2OS B012491 N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 100253-53-0

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B012491
CAS No.: 100253-53-0
M. Wt: 236.34 g/mol
InChI Key: GUTMGLXKZQVYEY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: is an organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing a sulfur and a nitrogen atom in a six-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom and a dihydrothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically begins with the preparation of the key intermediates, such as 4-ethoxyaniline and 2-chloroacetaldehyde.

    Cyclization Reaction: The 4-ethoxyaniline is reacted with 2-chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate undergoes cyclization to form the dihydrothiazine ring.

    Final Product Formation: The cyclized product is then treated with ammonia or an amine to introduce the amino group at the 2-position of the thiazine ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding dihydrothiazine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could lead to the development of new therapeutic agents.

Medicine

The compound is being investigated for its potential use in medicinal chemistry. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of immune responses. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
  • N-(4-ethoxyphenyl)-4H-1,3-thiazin-2-amine
  • N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-4-one

Uniqueness

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to the presence of the ethoxy group on the phenyl ring and the dihydrothiazine ring structure. This combination of features imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the ethoxy group can influence the compound’s solubility and reactivity, while the dihydrothiazine ring can affect its binding affinity to molecular targets.

Biological Activity

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant case studies and research findings.

  • Molecular Formula : C12_{12}H16_{16}N2_2OS
  • Molecular Weight : 236.33 g/mol
  • CAS Number : 100253-53-0

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Case Study : A study evaluated the effects of thiazine derivatives on human colon adenocarcinoma cell lines. The results demonstrated that these compounds could inhibit cancer cell proliferation effectively. Specifically, certain derivatives showed an IC50_{50} value below 10 µM against HT-29 and LS180 cells, indicating potent anticancer activity without significant toxicity to normal cells .

2. Antimicrobial Activity

Thiazine derivatives have also been assessed for their antimicrobial properties. The compound this compound was tested against various bacterial strains.

Research Findings : A comparative study showed that thiazine derivatives exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

3. Neuroprotective Effects

The neuroprotective potential of thiazine derivatives has been explored in several studies. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.

Findings : In vitro studies have suggested that this compound can reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in the treatment of conditions like Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazine derivatives. Modifications in the ethoxy group and the thiazine ring can significantly influence the compound's efficacy and selectivity.

Modification Effect on Activity
Ethoxy vs. MethoxyEthoxy group enhances lipophilicity
Ring substitutionsVarying substitutions can increase potency
Chain length variationsLonger chains may improve membrane permeability

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-15-11-6-4-10(5-7-11)14-12-13-8-3-9-16-12/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTMGLXKZQVYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368198
Record name N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100253-53-0
Record name N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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